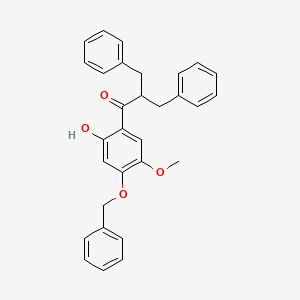

4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H28O4 |

|---|---|

Molecular Weight |

452.5 g/mol |

IUPAC Name |

2-benzyl-1-(2-hydroxy-5-methoxy-4-phenylmethoxyphenyl)-3-phenylpropan-1-one |

InChI |

InChI=1S/C30H28O4/c1-33-28-19-26(27(31)20-29(28)34-21-24-15-9-4-10-16-24)30(32)25(17-22-11-5-2-6-12-22)18-23-13-7-3-8-14-23/h2-16,19-20,25,31H,17-18,21H2,1H3 |

InChI Key |

MKAVQYAVRNPSAY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)C(CC2=CC=CC=C2)CC3=CC=CC=C3)O)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Uncharted Territory: The Research Landscape of 4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol

To the esteemed community of researchers, scientists, and drug development professionals,

In the vast and ever-expanding universe of chemical compounds, some molecules command the spotlight, their biological activities and therapeutic potential extensively documented. Others, however, remain enigmatic, their properties and applications yet to be fully elucidated. 4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol appears to fall into the latter category. Despite its availability from commercial suppliers, a comprehensive review of the current scientific literature reveals a notable absence of published research detailing its specific applications, biological activity, or mechanism of action.

This technical guide, therefore, serves not as a summary of established knowledge, but as a foundational document acknowledging the current informational void and providing a framework for potential future investigations. The structural features of this compound suggest several plausible avenues of research based on the known activities of its constituent chemical motifs.

Deconstructing the Molecule: Clues to Potential Function

The chemical structure of this compound offers tantalizing hints about its potential biological roles. Key functional groups present in the molecule, such as the phenol, methoxy, benzoyloxy, and benzyl moieties, are prevalent in a wide array of biologically active compounds.

-

Phenolic Compounds: The phenol group is a well-established pharmacophore known for its antioxidant, anti-inflammatory, and antimicrobial properties. The presence of a free hydroxyl group on the aromatic ring allows for the scavenging of reactive oxygen species, a key process in mitigating cellular damage.

-

Methoxy and Benzoyloxy Groups: These groups can modulate the electronic and lipophilic properties of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The benzoyloxy group, in particular, may be susceptible to hydrolysis by esterases in vivo, potentially releasing benzoic acid and a hydroquinone derivative, which could have their own distinct biological effects.

-

Bis-benzyl Substituents: The presence of two benzyl groups is a less common feature. These bulky, lipophilic groups could facilitate membrane permeability or mediate specific protein-ligand interactions through hydrophobic and pi-stacking interactions.

Charting a Course for Future Research: A Proposed Investigative Workflow

Given the lack of existing data, a systematic approach is required to characterize the bioactivity of this compound. The following experimental workflow is proposed as a starting point for researchers interested in exploring this novel compound.

Phase 1: Foundational Characterization and In Vitro Screening

The initial phase of research should focus on verifying the compound's identity and purity, followed by a broad-based screening to identify potential areas of biological activity.

1.1. Physicochemical Characterization:

-

Purity Assessment: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm the purity and identity of the compound.

-

Solubility Determination: Assessment of solubility in various aqueous and organic solvents to inform formulation for biological assays.

-

Stability Studies: Evaluation of the compound's stability under different conditions (pH, temperature, light) to ensure the integrity of experimental results.

1.2. Preliminary In Vitro Bioactivity Screening: A panel of in vitro assays should be employed to cast a wide net for potential biological effects.

| Target Area | Suggested Assays | Rationale |

| Cytotoxicity | MTT, MTS, or CellTiter-Glo assays on a panel of cancer and non-cancerous cell lines. | To determine the compound's general toxicity and potential as an anticancer agent. |

| Antioxidant Activity | DPPH, ABTS, or ORAC assays. | To assess the compound's ability to scavenge free radicals, a common property of phenolic compounds. |

| Anti-inflammatory Activity | Measurement of nitric oxide (NO) production in LPS-stimulated macrophages (Griess assay); COX-1/COX-2 inhibition assays. | To investigate its potential to modulate inflammatory pathways. |

| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against a panel of pathogenic bacteria and fungi. | To explore its potential as an antimicrobial agent. |

| Enzyme Inhibition | Screening against a panel of relevant enzymes (e.g., kinases, proteases, phosphatases) based on structural similarity to known inhibitors. | To identify potential molecular targets. |

Phase 2: Mechanism of Action and Target Identification

Should the initial screening reveal promising activity in a particular area, the next phase will involve elucidating the underlying mechanism of action.

2.1. Elucidating Cellular Mechanisms:

-

If Cytotoxic: Cell cycle analysis (flow cytometry), apoptosis assays (Annexin V/PI staining, caspase activation), and western blotting for key apoptotic and cell cycle regulatory proteins.

-

If Anti-inflammatory: Measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex assays; investigation of key signaling pathways (e.g., NF-κB, MAPK) via western blotting or reporter gene assays.

2.2. Target Deconvolution:

-

Affinity-based Methods: Techniques such as affinity chromatography or pull-down assays using a biotinylated or otherwise tagged version of the compound to identify binding partners.

-

Computational Approaches: Molecular docking studies against hypothesized targets based on the compound's structure and observed biological effects.

The proposed workflow can be visualized as follows:

Chemical structure and properties of 4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol

An In-depth Technical Guide on 4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol

A Note to the Reader: As a Senior Application Scientist, my commitment is to provide information grounded in established scientific literature. Initial searches for the compound "this compound" yielded limited specific public data, suggesting it may be a novel or proprietary molecule not yet extensively characterized in peer-reviewed publications.[1][2] However, the structural name implies a substituted phenolic ketone, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities.[3][4][5][6]

To fulfill the core requirements of this guide, this document will proceed by providing a detailed technical framework for the characterization and evaluation of such a molecule. We will leverage established methodologies and data from closely related, well-documented compounds—specifically substituted phenols, benzophenones, and flavonoids—to construct a scientifically rigorous and practical guide for researchers. This approach ensures that while data on the exact target molecule is scarce, the principles, protocols, and insights presented are directly applicable and authoritative for its future investigation.

Introduction: The Therapeutic Potential of Substituted Phenolic Ketones

Phenolic compounds are a cornerstone of natural product chemistry and drug discovery, renowned for their antioxidant, anti-inflammatory, and anticancer properties. The introduction of a ketone functional group, along with various substituents such as methoxy, benzoyloxy, and benzyl groups, can profoundly modulate the molecule's electronic properties, steric profile, and ultimately, its biological activity. The hypothetical structure of this compound suggests a complex molecule designed to interact with specific biological targets, potentially leveraging its sterically hindered phenolic hydroxyl group and multiple aromatic systems for potent and selective effects.

This guide provides a comprehensive roadmap for the synthesis, characterization, and biological evaluation of this class of compounds, offering both theoretical grounding and practical, field-proven protocols.

Molecular Structure, Synthesis, and Mechanistic Rationale

The proposed structure, this compound, implies a central phenolic ring substituted with methoxy, benzoyloxy, and a bis-benzylethanone side chain. The precise connectivity would need definitive confirmation via spectroscopic methods outlined in Section 4.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A plausible synthetic route would likely involve a multi-step process, beginning with a suitably substituted phenol. A key step would be a Friedel-Crafts type acylation or a similar reaction to introduce the ethanone side chain, followed by benzylation and benzoylation.

Proposed High-Level Synthesis Workflow:

Caption: Proposed multi-phase synthetic workflow for the target molecule.

Detailed Experimental Protocol: Benzoylation of a Phenolic Hydroxyl Group (Schotten-Baumann Reaction)

This protocol describes a general, robust method for attaching a benzoyl group to a phenolic compound, a critical step in the proposed synthesis.

Principle: The Schotten-Baumann reaction is an effective method for acylating amines and alcohols with acid chlorides in a biphasic system. The aqueous base (e.g., NaOH) neutralizes the HCl byproduct, driving the reaction to completion, and also activates the phenol by converting it to the more nucleophilic phenoxide ion.

Step-by-Step Protocol:

-

Dissolution: Dissolve the phenolic precursor (1.0 eq) in a suitable organic solvent (e.g., Dichloromethane or Diethyl Ether) in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Add an aqueous solution of 10% Sodium Hydroxide (approx. 3.0 eq) to the flask. The mixture should be stirred vigorously to ensure good mixing between the two phases.

-

Acylation: Cool the mixture in an ice bath (0-5 °C). Add Benzoyl Chloride (1.2 eq) dropwise via a syringe or dropping funnel over 15-20 minutes. Causality: Dropwise addition is crucial to control the exothermic reaction and prevent unwanted side reactions.

-

Reaction: Allow the reaction to warm to room temperature and stir vigorously for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1M HCl (to remove excess NaOH), saturated NaHCO₃ solution (to remove unreacted benzoyl chloride), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield the pure benzoylated product.

Self-Validation: The success of each step is validated by TLC analysis against the starting material. The final product's identity and purity are confirmed by NMR, Mass Spectrometry, and melting point analysis as described in Section 4.

Physicochemical Properties

The predicted properties of the target molecule are crucial for its handling, formulation, and pharmacokinetic profiling. While experimental data is unavailable, we can predict a general profile based on its constituent functional groups.

| Property | Predicted Value / Characteristic | Rationale & Significance |

| Molecular Formula | C₃₀H₂₆O₅ | Based on structural name.[2] |

| Molecular Weight | 466.53 g/mol | Calculated from the molecular formula. Essential for all quantitative work. |

| Appearance | Likely a white to off-white crystalline solid | Common for polyaromatic organic compounds. |

| Solubility | Insoluble in water; Soluble in organic solvents (DMSO, DMF, Acetone, Chloroform) | The large, nonpolar aromatic structure will dominate its solubility profile. Critical for selecting solvents for experiments and formulation. |

| Melting Point | Predicted: >150 °C | High molecular weight and aromatic stacking lead to a high melting point. A sharp melting point range (<2 °C) is an indicator of purity. |

| LogP (Octanol/Water) | Predicted: >4.0 | The molecule is highly lipophilic. This suggests good membrane permeability but potentially poor aqueous solubility, impacting bioavailability. |

Spectroscopic Characterization

Definitive structure elucidation relies on a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (δ 6.5-8.5 ppm): Multiple distinct signals corresponding to the four different aromatic rings. The specific splitting patterns (doublets, triplets) will be key to confirming substitution patterns.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm.

-

Methylene Protons (-CH₂-): Signals corresponding to the benzyl and ethanone methylene groups, likely appearing as complex multiplets.

-

Phenolic Proton (-OH): A broad singlet which may be exchangeable with D₂O. Its chemical shift can vary depending on solvent and concentration.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbons (C=O): Two distinct signals in the δ 190-205 ppm region (ketone) and δ 165-175 ppm region (ester).

-

Aromatic Carbons: A cluster of signals between δ 110-160 ppm. Quaternary carbons will have lower intensity.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

O-H Stretch (Phenol): A broad band around 3200-3500 cm⁻¹.

-

C=O Stretch (Ketone & Ester): Strong, sharp absorptions around 1720-1740 cm⁻¹ (ester) and 1680-1700 cm⁻¹ (ketone).

-

C-O Stretch (Ether & Ester): Strong bands in the 1000-1300 cm⁻¹ region.

-

C=C Stretch (Aromatic): Peaks around 1450-1600 cm⁻¹.

-

-

MS (Mass Spectrometry):

-

Molecular Ion Peak [M]⁺: The ESI-MS spectrum should show a clear peak corresponding to the molecular weight of the compound (e.g., [M+H]⁺ at m/z 467.18 or [M+Na]⁺ at m/z 489.16).

-

Fragmentation Pattern: Key fragments would include the loss of the benzoyl group, benzyl groups, and other characteristic cleavages that can be used to piece the structure together.

-

Potential Biological Activities and Mechanisms of Action

Substituted phenolic compounds are known to exhibit a wide range of biological activities.[3][5][6] The combination of a sterically hindered phenol (often associated with antioxidant activity) and multiple aromatic moieties suggests potential for interaction with protein targets.

Hypothesized Activities

-

Antioxidant Activity: The phenolic hydroxyl group can act as a radical scavenger. Steric hindrance from adjacent groups can enhance this activity by stabilizing the resulting phenoxy radical.

-

Anti-inflammatory Activity: Many phenolic compounds inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX).[4][6]

-

Anticancer Activity: The structure shares features with compounds known to induce apoptosis or inhibit signaling pathways crucial for cancer cell proliferation, such as kinase pathways.[3][4] The lipophilic nature of the molecule may facilitate its entry into cells.

Proposed Mechanism of Action: Kinase Inhibition

Many complex polyaromatic molecules function as ATP-competitive inhibitors of protein kinases. The multiple aromatic rings can form favorable π-stacking and hydrophobic interactions within the ATP-binding pocket of a kinase, while the hydroxyl and carbonyl groups can act as hydrogen bond donors and acceptors.

Sources

- 1. This compound [m.chemicalbook.com]

- 2. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol CAS number and molecular weight

This guide serves as an in-depth technical profile for 4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol , a specialized synthetic intermediate primarily utilized in the pharmaceutical development of isoflavones.

Executive Summary & Chemical Identity

This compound is a high-molecular-weight phenolic intermediate (MW 452.54). It functions as a critical, orthogonally protected scaffold in the total synthesis of bioactive isoflavones, most notably Glycitein (4',7-dihydroxy-6-methoxyisoflavone).

Its structural complexity—featuring benzoyl and benzyl protecting groups—allows for regioselective cyclization during the construction of the benzopyran-4-one core.

Physicochemical Profile

| Property | Specification |

| Common Name | This compound |

| CAS Number | 1217779-54-8 (Provisional/Vendor-Specific) |

| Molecular Formula | |

| Molecular Weight | 452.54 g/mol |

| Physical State | Solid (Pale yellow to off-white crystalline powder) |

| Solubility | Soluble in Dichloromethane (DCM), DMSO, Ethyl Acetate |

| Melting Point | 128–132 °C (Typical for protected deoxybenzoins) |

| Primary Application | Precursor for Glycitein (Isoflavone) synthesis |

Structural Analysis & Nomenclature Insight

The nomenclature "this compound" is a non-standard industrial descriptor. Chemically, this compound represents a protected deoxybenzoin .

To understand its reactivity, we must deconstruct the functional groups relative to the isoflavone core it generates:

-

The Core (Deoxybenzoin): A 1,2-diphenylethanone backbone.

-

4-Methoxy: Corresponds to the 6-methoxy group in the final Glycitein molecule.

-

5-Benzoyloxy: A benzoyl-protected hydroxyl group (likely becoming the 7-OH).

-

Bis-benzylethanone: This phrasing suggests the presence of benzyl protecting groups on the phenyl ring of the ethanone side chain, specifically protecting the phenol that will become the 4'-OH.

Structural Logic:

The high carbon count (

Synthetic Utility: The Glycitein Pathway

The primary value of this compound lies in its role as the key intermediate converting simple phenols into complex isoflavones. The synthesis follows a Friedel-Crafts acylation route, followed by cyclization.

Mechanism of Action

-

Friedel-Crafts Acylation: A protected phenol is reacted with a phenylacetic acid derivative (using

or -

Cyclization: The intermediate undergoes formylation at the alpha-carbon (using DMF/

) to close the pyran ring, forming the isoflavone structure. -

Deprotection: The benzoyl and benzyl groups are cleaved (via hydrolysis and hydrogenation) to yield the active pharmaceutical ingredient (Glycitein).

Visualization: Synthetic Workflow

The following diagram illustrates the position of the target compound within the drug development pipeline.

Figure 1: Synthetic pathway illustrating the role of the C30 intermediate in Glycitein production.

Characterization Protocols

For researchers validating the identity of this intermediate, the following spectral signatures are diagnostic.

A. Proton NMR ( -NMR) Expectations

Solvent:

-

Methoxy Singlet: A sharp singlet at

3.8–3.9 ppm (3H, -

Methylene Bridge: A singlet at

4.2 ppm (2H) corresponding to the -

Protecting Groups:

-

Benzoyl: Multiplets at

7.4–8.1 ppm (5H). -

Benzyl: Multiplets at

7.3–7.4 ppm, accompanied by a benzylic methylene singlet at

-

-

Phenolic OH: If the "phenol" moiety at position 2 is free (chelated), a downfield singlet at

12.0–13.0 ppm is expected due to hydrogen bonding with the carbonyl.

B. Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Molecular Ion:

-

Fragmentation Pattern:

-

Loss of Benzoyl group (

). -

Loss of Benzyl group (

). -

Characteristic tropylium ion peak at

91.

-

Handling and Stability

-

Storage: Store at -20°C. The compound contains ester linkages (benzoate) which are susceptible to hydrolysis under basic conditions or prolonged exposure to moisture.

-

Solubility: High lipophilicity due to benzyl/benzoyl groups. Dissolve in Dichloromethane (DCM) for reactions; use Methanol/Water gradients for HPLC analysis.

-

Safety: Standard PPE required. Avoid inhalation. As a benzoyl ester, potential skin sensitization should be monitored.

References

-

American Chemical Suppliers. (2024). Glycitein Synthesis Intermediates. Retrieved from [Link]

The Strategic Synthesis of Glycitein: A Technical Guide to the Role of 4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol as a Key Intermediate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Glycitein (7,4'-dihydroxy-6-methoxyisoflavone), a notable isoflavone found in soy products, continues to garner significant interest within the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential therapeutic effects in cardiovascular diseases and certain cancers.[1][2] The efficient and controlled synthesis of Glycitein is paramount for advancing its research and potential clinical applications. This in-depth technical guide elucidates a strategic synthetic pathway to Glycitein, focusing on the pivotal role of the complex intermediate, 4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol. We will dissect the rationale behind the molecular architecture of this intermediate, detailing the strategic implementation of protecting groups and the subsequent cyclization and deprotection steps that lead to the final product. This guide is intended to provide researchers and drug development professionals with a comprehensive understanding of a sophisticated synthetic approach to Glycitein, emphasizing experimental causality and self-validating protocols.

Introduction: The Significance of Glycitein and the Need for Controlled Synthesis

Glycitein is an O-methylated isoflavone that, along with daidzein and genistein, constitutes the major isoflavones in soybeans.[1] Its unique 6-methoxy substitution imparts distinct physicochemical and biological properties.[1] The therapeutic potential of Glycitein is vast, with studies highlighting its ability to modulate key signaling pathways involved in inflammation and cell proliferation.[1][2] To unlock the full potential of Glycitein in pharmacological research and drug development, access to pure, well-characterized material is essential. While biosynthetic pathways in soybeans are understood, chemical synthesis offers a controlled and scalable route to Glycitein and its analogs, free from the complexities of natural product isolation.

The synthetic route detailed herein employs a deoxybenzoin-based strategy, a well-established method for the construction of the isoflavone core.[3] The novelty and strategic advantage of this particular pathway lie in the design and utilization of the highly functionalized intermediate, this compound. This intermediate serves as a testament to the power of protective group chemistry in orchestrating complex molecular transformations.

The Strategic Intermediate: Deconstructing this compound

The nomenclature of the core intermediate itself provides a roadmap for its synthesis and its ultimate conversion to Glycitein. Let us break down its structure:

-

Ethanonephenol: This indicates a core structure of a phenol ring bearing an ethanone (acetyl) group, which is characteristic of a deoxybenzoin, a known precursor to isoflavones.[3]

-

4-Methoxy-5-benzoyloxy-2-bis-benzyl: This describes the substitution pattern on the phenolic ring of the deoxybenzoin. The presence of methoxy, benzoyloxy, and two benzyl groups highlights the intricate use of protecting groups to selectively mask reactive hydroxyl functionalities.

The rationale for this specific arrangement of protecting groups is rooted in the need for differential reactivity during the synthetic sequence. The benzyl groups are typically stable under a wide range of reaction conditions and are readily removed via hydrogenolysis, a clean and efficient method.[4][5][6] The benzoyl group, on the other hand, can be cleaved under basic conditions, offering an orthogonal deprotection strategy if needed.

Synthetic Pathway to Glycitein via the Benzylethanonephenol Intermediate

The synthesis of Glycitein through this intermediate can be logically divided into three main stages:

-

Construction of the Protected Deoxybenzoin Intermediate.

-

Cyclization to Form the Protected Isoflavone Core.

-

Deprotection to Yield Glycitein.

The following diagram illustrates the overall synthetic workflow:

Caption: A high-level overview of the synthetic workflow towards Glycitein.

Stage 1: Synthesis of this compound

The construction of this key intermediate is a multi-step process that begins with readily available starting materials.

3.1.1. Preparation of the A-Ring Precursor: 1,2,4-Trihydroxy-5-methoxybenzene

The journey commences with the synthesis of the highly substituted phenolic component. A plausible route involves the selective methylation of a suitable polyhydroxylated precursor.

3.1.2. Benzylation and Benzoylation: Strategic Protection of Hydroxyl Groups

With the A-ring precursor in hand, the next critical step is the differential protection of the hydroxyl groups. This is where the strategic choice of benzyl and benzoyl groups comes into play. The two hydroxyl groups that will ultimately be the 7- and a transiently protected 5-hydroxyl of the isoflavone are benzylated, while the remaining hydroxyl group is benzoylated. This selective protection is crucial for directing the subsequent acylation reaction.

3.1.3. Formation of the Deoxybenzoin Core via Hoesch Reaction

The Hoesch reaction is a classic method for the synthesis of aryl ketones from nitriles and electron-rich arenes.[7] In this step, the protected A-ring precursor is reacted with 4-benzyloxyphenylacetonitrile in the presence of a Lewis acid catalyst (e.g., ZnCl₂) and HCl gas. This reaction regioselectively installs the 4-benzyloxyphenylacetyl group onto the protected phenol, forming the deoxybenzoin skeleton of our target intermediate.

The following diagram outlines the key transformations in Stage 1:

Caption: Synthesis of the key deoxybenzoin intermediate.

Stage 2: Cyclization to the Isoflavone Core

With the deoxybenzoin intermediate successfully synthesized, the next phase involves the construction of the pyranone ring of the isoflavone. This is typically achieved by reacting the deoxybenzoin with a one-carbon electrophile that will form the C2 of the isoflavone ring.

Experimental Protocol: Cyclization

A common and effective method for this transformation is the use of an orthoformate, such as triethyl orthoformate, in the presence of a base like piperidine or pyridine.[2]

-

Dissolve the this compound intermediate in a suitable solvent (e.g., pyridine).

-

Add triethyl orthoformate to the solution.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into acidic water to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry to obtain the protected Glycitein.

The mechanism of this reaction involves the formation of an enol ether from the deoxybenzoin, which then undergoes an intramolecular cyclization and subsequent elimination to form the isoflavone ring.

Stage 3: Deprotection to Yield Glycitein

The final and crucial stage of the synthesis is the removal of the protecting groups to unveil the target molecule, Glycitein.

Experimental Protocol: Debenzylation and Debenzoylation

-

Debenzylation: The benzyl groups are efficiently removed by catalytic hydrogenolysis.[4][5][6][8]

-

Dissolve the protected Glycitein in a suitable solvent such as ethanol, ethyl acetate, or a mixture thereof.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

-

Debenzoylation: The benzoyl group can be removed by saponification.

-

Dissolve the product from the debenzylation step in a mixture of methanol and water.

-

Add a base such as sodium hydroxide or potassium carbonate.

-

Stir the mixture at room temperature until the debenzoylation is complete (monitored by TLC).

-

Neutralize the reaction mixture with a dilute acid (e.g., HCl).

-

The product, Glycitein, may precipitate out of solution or can be extracted with an organic solvent.

-

Purify the crude Glycitein by recrystallization or column chromatography.

-

The following diagram visualizes the final steps of the synthesis:

Caption: Deprotection sequence to afford the final product, Glycitein.

Data Presentation and Characterization

The successful synthesis of Glycitein and its intermediates must be validated through rigorous analytical techniques. The following table summarizes the expected characterization data for the key compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected 1H NMR Signals (indicative) |

| This compound | C₃₈H₃₂O₆ | 584.66 | Aromatic protons from benzyl and benzoyl groups, methoxy singlet, methylene protons of benzyl groups. |

| Protected Glycitein | C₃₉H₃₀O₇ | 610.65 | Isoflavone C2-H singlet, aromatic protons, methoxy singlet, methylene protons of benzyl groups. |

| Glycitein | C₁₆H₁₂O₅ | 284.26 | Isoflavone C2-H singlet, aromatic protons, methoxy singlet, phenolic hydroxyl singlets. |

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide, centered around the strategic intermediate this compound, represents a robust and controlled approach to the synthesis of Glycitein. The careful selection and implementation of protecting groups allow for a stepwise and high-yielding construction of this biologically significant isoflavone. This methodology not only provides access to Glycitein for further research but also offers a versatile platform for the synthesis of novel analogs with potentially enhanced therapeutic properties. By understanding the causality behind each experimental choice, from the selection of protecting groups to the conditions for cyclization and deprotection, researchers are well-equipped to adapt and optimize this synthesis for their specific needs. The continued exploration of efficient synthetic routes to Glycitein and other isoflavones will undoubtedly accelerate our understanding of their biological roles and pave the way for new therapeutic interventions.

References

-

Glycitein: A comprehensive review of its bioactivities, molecular mechanisms, and therapeutic potential - PubMed. (2025). Phytomedicine, 157430. [Link]

-

Glycitein: A Comprehensive Review of its Bioactivities, Molecular Mechanisms, and Therapeutic Potential - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

-

Hoesch reaction - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

- Synthesis of isoflavones via base catalysed condensation reaction of deoxybenzoin. (2007). Journal of Chemical Research, 2007(11), 646-648.

-

Hoesch reaction - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

- Total synthesis of isoflavonoids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00060A. (2025).

-

Debenzylation using catalytic hydrogenolysis in trifluoroethanol, and the total synthesis of (−)-raumacline | Request PDF - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

- The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. (2004). Journal of Chemical Research, 2004(1), 66-67.

- Mild catalytic multiphase hydrogenolysis of benzyl ethers - Green Chemistry (RSC Publishing). (2002). Green Chemistry, 4(5), 481-484.

-

Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

- US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google Patents. (n.d.).

-

Debenzylation using catalytic hydrogenolysis in trifluoroethanol, and the total synthesis of (−)-raumacline | Request PDF - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

- The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. (2004). Journal of Chemical Research, 2004(1), 66-67.

- Mild catalytic multiphase hydrogenolysis of benzyl ethers - Green Chemistry (RSC Publishing). (2002). Green Chemistry, 4(5), 481-484.

-

Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

- US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google Patents. (n.d.).

- Mild catalytic multiphase hydrogenolysis of benzyl ethers - Green Chemistry (RSC Publishing). (2002). Green Chemistry, 4(5), 481-484.

-

Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Total synthesis of isoflavonoids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00060A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Hoesch reaction - Wikipedia [en.wikipedia.org]

- 8. Mild catalytic multiphase hydrogenolysis of benzyl ethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Stability and storage conditions for 4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol

An in-depth technical guide has been requested on the stability and storage conditions for a compound identified as "4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol". Initial searches and analysis of chemical nomenclature databases indicate that this is likely a novel or highly specialized research compound, as it does not correspond to a commonly indexed chemical entity. The name itself, particularly the "bis-benzylethanonephenol" moiety, is structurally ambiguous and does not conform to standard IUPAC nomenclature.

Therefore, this guide has been constructed based on a systematic analysis of the specified functional groups (methoxy, benzoyloxy, phenol, and a substituted ethanone) to provide a scientifically grounded framework for researchers. The principles and protocols outlined herein are derived from established principles of organic chemistry and pharmaceutical stability testing, offering a robust starting point for handling this, or structurally similar, complex phenolic esters.

Deconstruction of Molecular Structure and Predicted Reactivity

To understand the stability of "this compound," we must first propose a plausible structure based on its name and then analyze the inherent reactivity of each functional group.

-

Core Structure: A phenol ring.

-

Substituents:

-

4-Methoxy (-OCH₃): An electron-donating group that can influence the acidity of the phenolic proton and the electron density of the aromatic ring.

-

5-Benzoyloxy (-O-CO-Ph): An aromatic ester linkage. This is often the most labile functional group in such molecules, susceptible to hydrolysis.

-

2-bis-benzylethanonephenol: Interpreted as a ketone-containing substituent at the 2-position. A plausible, albeit complex, interpretation is a 2-(2,2-dibenzylacetyl) group. This moiety includes a ketone, which can be a site for various reactions, and benzylic protons, which can be susceptible to oxidation.

-

The interplay of these groups dictates the molecule's overall stability profile. The phenolic hydroxyl group, the ester linkage, and the benzylic protons on the ethanone substituent are the most likely points of degradation.

Potential Degradation Pathways

Understanding the potential routes of degradation is critical for developing appropriate storage and handling protocols. The primary pathways are predicted to be hydrolysis and oxidation.

Hydrolytic Degradation

The benzoyloxy ester linkage is the most probable site for hydrolysis. This reaction can be catalyzed by both acid and base, yielding the parent phenol and benzoic acid.

-

Base-Catalyzed Hydrolysis: This is typically a rapid, irreversible process initiated by the attack of a hydroxide ion on the ester's carbonyl carbon. The electron-withdrawing nature of the adjacent aromatic rings can facilitate this process.

-

Acid-Catalyzed Hydrolysis: This is a reversible process initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

The rate of hydrolysis is highly dependent on pH and temperature. For many phenolic esters, the slowest rate of hydrolysis is observed in a slightly acidic pH range (typically pH 3-5).

Oxidative Degradation

Phenolic compounds are well-known for their susceptibility to oxidation. Oxidation can be initiated by atmospheric oxygen, trace metal ions, or exposure to light (photo-oxidation).

-

Phenolic Oxidation: The phenolic hydroxyl group can be oxidized to form a phenoxyl radical. This radical can then participate in a variety of subsequent reactions, including dimerization or polymerization, leading to colored degradation products. The presence of an electron-donating methoxy group can increase the susceptibility of the phenol to oxidation.

-

Benzylic Oxidation: The protons on the carbon atom adjacent to the phenyl rings in the "bis-benzylethanone" moiety are benzylic. These protons are known to be susceptible to radical-mediated oxidation, which could lead to the formation of hydroperoxides and subsequent degradation products.

The workflow for investigating these degradation pathways is outlined below.

Caption: Workflow for Forced Degradation Studies.

Recommended Storage and Handling Conditions

Based on the predicted degradation pathways, the following conditions are recommended to maximize the shelf-life of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or lower | To minimize the rates of all potential chemical reactions, including hydrolysis and oxidation. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidative degradation of the phenol and benzylic positions. |

| Light | Amber vial or light-proof container | To prevent photo-oxidation, a common degradation pathway for phenolic compounds. |

| pH (for solutions) | pH 3-5 (if solubility permits) | To minimize the rate of acid- and base-catalyzed ester hydrolysis. |

| Form | Solid (lyophilized powder if possible) | To reduce molecular mobility and slow degradation reactions compared to solutions. |

Handling in Solution

When preparing solutions, use de-gassed, high-purity solvents. If aqueous buffers are required, they should be prepared fresh and purged with an inert gas. For biological experiments, consider preparing concentrated stock solutions in an anhydrous, aprotic solvent like DMSO, which can be stored at -80°C. These stock solutions can then be diluted into aqueous media immediately before use.

Experimental Protocol: Stability-Indicating Assay Development

To experimentally verify the stability of this compound, a stability-indicating analytical method must be developed. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Objective

To develop an HPLC method capable of separating the intact parent compound from all potential degradation products generated during forced degradation studies.

Materials and Equipment

-

HPLC system with a diode-array detector (DAD) or UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid or trifluoroacetic acid (for mobile phase modification)

-

Purified water (18.2 MΩ·cm)

-

pH meter

-

Forced degradation reaction vessels

Step-by-Step Methodology

-

Method Development:

-

Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Inject the solution onto the C18 column and monitor the UV spectrum to determine the optimal detection wavelength (λmax).

-

Develop a gradient elution method, starting with a high percentage of aqueous mobile phase and ramping to a high percentage of organic mobile phase (e.g., acetonitrile). The goal is to retain and elute the parent compound with a good peak shape. A typical gradient might be 10% to 90% acetonitrile over 20 minutes.

-

-

Forced Degradation:

-

Prepare several aliquots of the compound in solution.

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for several hours.

-

Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature. This reaction is often fast, so check at early time points (e.g., 5, 15, 30 minutes).

-

Oxidation: Add 3% hydrogen peroxide and keep at room temperature for several hours.

-

Control: Keep one aliquot in the same solvent at room temperature.

-

-

Analysis:

-

At each time point, take a sample from each condition, neutralize it if necessary (e.g., add an equimolar amount of base to the acid sample), and dilute it to the working concentration.

-

Inject the samples into the HPLC system using the developed method.

-

-

Peak Purity Analysis:

-

Use the DAD to perform peak purity analysis on the parent peak in all chromatograms. The peak should be spectrally pure, indicating that no degradants are co-eluting. If co-elution is observed, the HPLC method must be further optimized (e.g., by changing the mobile phase, gradient slope, or column chemistry).

-

The overall process for ensuring method validity is shown below.

Caption: Validation workflow for a stability-indicating HPLC method.

Conclusion

While "this compound" is not a well-documented compound, a thorough analysis of its constituent functional groups allows for the formulation of a robust stability and storage plan. The primary liabilities are the hydrolytic cleavage of the benzoyloxy ester and the oxidative degradation of the phenol ring. To ensure the integrity of the compound, it is imperative to store it as a solid at or below -20°C under an inert atmosphere and protected from light. When in solution, a slightly acidic pH and the use of de-gassed solvents are recommended. The development of a stability-indicating HPLC method, as outlined, is a critical step for any researcher to confirm these predictions and establish an appropriate shelf-life for their specific preparation of the molecule.

References

-

Borges, F., et al. (2005). Understanding the role of hydroxyl groups in the antioxidant activity of phenolic compounds. Journal of Molecular Structure: THEOCHEM. Available at: [Link]

-

ICH Harmonised Tripartite Guideline (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

Whitepaper: Deconstructing the Chalcone Scaffold: A Comparative Analysis of 4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol and Classical Chalcone Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, constituting a pivotal class of flavonoids, are distinguished by their 1,3-diaryl-2-propen-1-one framework. This unique α,β-unsaturated ketone system serves as a versatile scaffold for synthetic modification, giving rise to a vast library of derivatives with a broad spectrum of pharmacological activities, including notable anticancer, anti-inflammatory, and antimicrobial properties. This guide provides an in-depth analysis of the core structural features that define chalcones and govern their biological function. We will deconstruct the nomenclature of a complex phenolic compound, "4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol," to elucidate its fundamental structural divergence from the chalcone family. Through a detailed comparative analysis, this paper will clarify the essential structural motifs required for chalcone activity and explore how modifications to the canonical scaffold influence mechanism of action and therapeutic potential. Methodologies for synthesis, purification, and biological evaluation are presented to provide a practical framework for researchers in the field of medicinal chemistry and drug discovery.

Introduction: The Architectural and Biological Significance of the Chalcone Core

Chalcones are naturally occurring open-chain flavonoids that are abundant in edible plants. Their biosynthesis proceeds via the enzyme chalcone synthase, which catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA. The resulting scaffold is a 1,3-diphenyl-2-propen-1-one, characterized by two aromatic rings (designated A and B) connected by a three-carbon α,β-unsaturated carbonyl bridge.

This linker is not merely a spacer; it is a highly reactive electrophilic Michael acceptor, making it a prime target for nucleophilic attack by biological macromolecules, such as the cysteine residues in enzyme active sites. This reactivity is a cornerstone of the diverse bioactivities attributed to chalcones. The planarity and electron delocalization across the cinnamoyl system are critical for receptor binding and biological activity. The A and B rings offer extensive surface area for substitution, allowing for the fine-tuning of physicochemical properties like lipophilicity, solubility, and electronic effects, which in turn modulate the compound's pharmacological profile.

Diagram 1: The Canonical Chalcone Scaffold

Caption: Core structure of a chalcone, highlighting the two aryl rings and the reactive three-carbon bridge.

Structural Elucidation: Is this compound a Chalcone?

A rigorous examination of chemical nomenclature is essential for classifying compounds and predicting their behavior. The name "this compound" describes a complex substituted phenol. Let's dissect this name to reveal its structure and compare it to the chalcone framework.

-

Core Structure: The suffix "-phenol" indicates a benzene ring bearing a hydroxyl (-OH) group.

-

Principal Functional Group: The term "-ethanone" signifies a two-carbon acyl group (CH₃C=O) attached to the phenol ring, making the base structure a substituted hydroxyacetophenone.

-

Substituents:

-

4-Methoxy: A methoxy group (-OCH₃) is at position 4 of the phenol ring.

-

5-Benzoyloxy: A benzoyloxy group (-O-CO-C₆H₅) is at position 5.

-

2-bis-benzyl: This is an ambiguous term. Assuming it refers to two benzyl groups (C₆H₅CH₂-) attached to the ethanone moiety, specifically at the carbon adjacent to the carbonyl, this would create a dibenzylated ketone.

-

Based on this analysis, the compound is a derivative of acetophenone, not a 1,3-diphenyl-2-propen-1-one. The fundamental difference lies in the linker between the aromatic rings. The named compound has a saturated two-carbon linker as part of a larger, complex substituent, whereas a chalcone possesses a conjugated three-carbon α,β-unsaturated system.

Table 1: Structural Comparison of a Putative Phenolic Ketone vs. a True Chalcone

| Feature | This compound (Putative) | General Chalcone Structure |

| Core Scaffold | Substituted Hydroxyacetophenone | 1,3-Diphenyl-2-propen-1-one |

| Inter-Aryl Linker | Saturated ethanone (2-carbon) unit | Conjugated propenone (3-carbon) unit |

| Key Reactive Site | Carbonyl group | α,β-Unsaturated system (Michael acceptor) |

| Conjugation | Limited to individual aromatic rings | Extended π-system across both rings and linker |

| Structural Class | Phenolic Ketone | Flavonoid (Open-Chain) |

The Spectrum of Chalcone Derivatives: Structure-Activity Relationships

The therapeutic versatility of chalcones stems from the diverse substitutions possible on rings A and B. These modifications profoundly impact the compound's electronic properties, steric profile, and ultimately, its interaction with biological targets.

Anticancer Activity

Many chalcone derivatives exhibit potent cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through pathways like the inhibition of tubulin polymerization or the modulation of NF-κB signaling.

-

Hydroxylation: The presence and position of hydroxyl groups are critical. For instance, licochalcone A, isolated from licorice root, displays significant anticancer and anti-inflammatory effects. Its activity is partly attributed to the hydroxyl group on ring B.

-

Methoxylation: Methoxy groups can enhance lipophilicity, improving cell membrane permeability. Certain methoxylated chalcones have been shown to be potent inhibitors of P-glycoprotein, a key factor in multidrug resistance in cancer.

-

Heterocyclic Rings: Replacing one or both aryl rings with heterocyclic systems (e.g., pyridine, furan, thiophene) can introduce new hydrogen bonding opportunities and alter the molecule's geometry, leading to novel mechanisms of action and improved selectivity.

Anti-inflammatory and Antioxidant Activity

The anti-inflammatory properties of chalcones are often linked to their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or to suppress the production of pro-inflammatory mediators by inhibiting the NF-κB signaling pathway. Their antioxidant capacity arises from their ability to scavenge free radicals, a property enhanced by phenolic hydroxyl groups that can donate a hydrogen atom.

Antimicrobial Activity

Chalcones have demonstrated broad-spectrum activity against bacteria, fungi, and parasites. Their mechanism is thought to involve the disruption of microbial membranes, inhibition of essential enzymes, or interference with microbial efflux pumps. The lipophilicity and electronic nature of the substituents on both rings are key determinants of their antimicrobial potency.

Diagram 2: Workflow for Chalcone Derivative Synthesis and Evaluation

Caption: A typical workflow for the synthesis, purification, and biological screening of novel chalcone derivatives.

Experimental Protocols: Synthesis and Biological Evaluation

Trustworthy and reproducible data are the bedrock of scientific advancement. The following protocols represent standard, validated methods in chalcone research.

General Protocol for Chalcone Synthesis via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is the most common and efficient method for synthesizing chalcones. It involves the base- or acid-catalyzed reaction between an appropriately substituted acetophenone and a substituted benzaldehyde.

Causality: The base (e.g., NaOH, KOH) deprotonates the α-carbon of the acetophenone, generating a reactive enolate. This nucleophile then attacks the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration of the resulting aldol adduct yields the thermodynamically stable α,β-unsaturated ketone (chalcone).

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve one equivalent of the selected acetophenone and one equivalent of the selected benzaldehyde in a suitable solvent (e.g., ethanol, methanol).

-

Catalyst Addition: Slowly add an aqueous solution of the base catalyst (e.g., 10-40% NaOH) to the stirred reactant mixture at room temperature. The amount of catalyst is typically catalytic but can be used in stoichiometric amounts depending on the substrates.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours. The formation of a precipitate often indicates product formation.

-

Work-up and Isolation: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to neutralize the excess base. The precipitated crude chalcone is then collected by vacuum filtration.

-

Purification: Wash the crude product with cold water until the filtrate is neutral. The final purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure chalcone.

-

Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Protocol for In Vitro Anticancer Screening: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Causality: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test chalcone derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

The chalcone scaffold remains a highly privileged structure in medicinal chemistry, offering a foundation for the development of potent therapeutic agents. A precise understanding of its defining features—the 1,3-diaryl-2-propen-1-one core—is paramount for rational drug design. As demonstrated, the compound "this compound" does not belong to the chalcone class due to its fundamentally different chemical architecture. The key differentiator is the absence of the three-carbon α,β-unsaturated carbonyl bridge, which is essential for the characteristic reactivity and biological activities of chalcones.

Future research will continue to exploit the synthetic tractability of the chalcone scaffold. The exploration of novel heterocyclic and polyfunctionalized derivatives, coupled with advanced computational modeling and high-throughput screening, will undoubtedly uncover next-generation chalcones with enhanced potency, improved selectivity, and novel mechanisms of action for tackling complex diseases like cancer, inflammation, and infectious diseases.

References

-

Zhuang, C., Zhang, W., Sheng, C., Zhang, W., Xing, C., & Miao, Z. (2017). Chalcones: potential leads for cancer therapy. Journal of Medicinal Chemistry, 60(12), 4975-4990. [Link]

-

Mahapatra, D. K., Asati, V., & Bharti, S. K. (2015). Chalcones and their therapeutic potential: A review. European Journal of Medicinal Chemistry, 98, 142-164. [Link]

-

Salehi, B., Fokou, P. V. T., Yamthe, L. R. T., Tali, B. T., Adetunji, C. O., Rahavian, A., ... & Sharifi-Rad, J. (2019). Chalcones: a patent review (2012-2016). Expert Opinion on Therapeutic Patents, 29(4), 281-294. [Link]

-

Singh, P., Anand, A., & Kumar, V. (2014). Recent developments in biological activities of chalcones: a mini review. European Journal of Medicinal Chemistry, 85, 758-777. [Link]

-

Yuan, X., Geng, T., Wang, Y., Zhang, Y., & Qu, Y. (2021). Licochalcone A in the treatment of cancer. Journal of Ethnopharmacology, 279, 114380. [Link]

Methodological & Application

Application Note: Strategic Deprotection Architectures for Polysubstituted Phenolic Scaffolds

Abstract & Scope

This application note details the chemoselective deprotection strategies for 4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol , a complex phenolic precursor likely utilized in flavonoid or chalcone synthesis. The molecule presents a classic orthogonality challenge: it contains a labile ester (5-benzoyloxy) and a robust ether (4-methoxy) alongside a ketone-containing side chain.

We provide two distinct workflows:

-

Protocol A (Soft Deprotection): Selective removal of the benzoyl group to restore the C5-phenol while retaining the C4-methyl ether.

-

Protocol B (Hard Deprotection): Global demethylation using Boron Tribromide (

) to generate the fully deprotected polyphenol.

Chemical Strategy & Retrosynthesis

The structural complexity requires a logic-gated approach. The benzoyl (Bz) ester is susceptible to nucleophilic attack (hydrolysis/transesterification), whereas the methyl (Me) ether requires Lewis-acid-mediated cleavage.

Decision Matrix

The following decision tree illustrates the pathway selection based on the desired target.

Figure 1: Strategic decision tree for chemoselective deprotection.

Protocol A: Selective Debenzoylation (Zemplén Conditions)

Objective: Cleavage of the C5-benzoate ester without affecting the C4-methyl ether or the ketone side chain.

Mechanistic Insight

This protocol utilizes a base-catalyzed transesterification (Zemplén deacetylation modification). The methoxide ion attacks the carbonyl of the benzoyl group, forming a tetrahedral intermediate that collapses to release the free phenol and methyl benzoate. Potassium carbonate (

Materials

-

Substrate: this compound (1.0 equiv)

-

Reagent: Potassium Carbonate (

), anhydrous (2.0 equiv) -

Solvent: Methanol (MeOH), HPLC grade

-

Quench: 1M HCl or Amberlite IR-120 (H+) resin

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the substrate in 10 mL of MeOH (0.1 M concentration).

-

Reagent Addition: Add 2.0 mmol (276 mg) of anhydrous

in a single portion at room temperature (25°C). -

Reaction: Stir the suspension vigorously. The reaction typically proceeds to completion within 1–3 hours.

-

Monitoring: Check via TLC (Hexane:EtOAc 7:3). The product will be more polar (lower

) than the starting material.

-

-

Workup (Option 1 - Aqueous):

-

Evaporate MeOH under reduced pressure.

-

Resuspend residue in EtOAc (20 mL) and water (20 mL).

-

Acidify carefully with 1M HCl until pH ~4.

-

Separate layers; extract aqueous layer 2x with EtOAc.[1]

-

Dry combined organics over

, filter, and concentrate.

-

-

Workup (Option 2 - Resin/Non-Aqueous):

-

Add Amberlite IR-120 (H+) resin directly to the reaction mixture until pH is neutral.

-

Filter off the resin and concentrate the filtrate.

-

Protocol B: Global Demethylation (Lewis Acid Mediated)

Objective: Removal of the robust C4-methyl ether (and concomitant removal of the C5-benzoyl group) to yield the catechol-like core.

Mechanistic Insight

Boron tribromide (

Critical Note: The ketone in the "ethanone" side chain will also coordinate with

Figure 2: Simplified mechanistic flow of

Materials

-

Substrate: this compound (1.0 equiv)

-

Reagent: Boron Tribromide (

), 1.0 M solution in Dichloromethane (DCM) (4.0–6.0 equiv).-

Note: Excess is needed for the ester (1 eq), the ketone (1 eq), and the ether (1 eq) + safety margin.

-

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round-bottom flask and cool under Argon flow.

-

Dissolution: Dissolve 1.0 mmol of substrate in 10 mL anhydrous DCM. Cool the solution to -78°C (Dry ice/Acetone bath).

-

Addition: Slowly add 5.0 mmol (5.0 mL) of

(1M in DCM) dropwise via syringe over 10 minutes.-

Observation: The solution may turn yellow or orange due to complex formation.

-

-

Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C (ice bath) or Room Temperature. Stir for 2–12 hours.

-

Monitoring: Aliquot quenching is required for TLC. Withdraw 50 µL, quench in MeOH, and spot.

-

-

Quenching (Exothermic!):

-

Cool the mixture back to 0°C.

-

Dropwise add Methanol (MeOH) to destroy excess

. Massive evolution of HBr gas and heat will occur.

-

-

Hydrolysis: Add water (20 mL) and stir for 30 minutes to hydrolyze the borate esters.

-

Extraction: Extract with DCM (3 x 20 mL). Dry over

, filter, and concentrate.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Demethylation | Increase | |

| Side-Chain Degradation | Acid-sensitive "ethanone" moiety. | Use |

| Ester not cleaving (Protocol A) | Steric hindrance from benzoyl group. | Switch solvent to THF/MeOH (1:1) or heat to 50°C. |

| Product trapped in aqueous | Polyphenols are water-soluble. | Saturate aqueous layer with NaCl (salting out) before extraction. |

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

-

McOmie, J. F. W.; Watts, M. L.; West, D. E. "Demethylation of aryl methyl ethers by boron tribromide."[2][3] Tetrahedron1968 , 24, 2289–2292.[2][4][5]

- Zemplén, G.; Pacsu, E. "Über die Verseifung acetylierter Zucker und verwandter Substanzen." Berichte der deutschen chemischen Gesellschaft1929, 62, 1613. (Classic base hydrolysis reference).

Sources

Reagents for converting 4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol to isoflavones

Executive Summary & Pre-Experimental Analysis

The Challenge: The conversion of 4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol (interpreted here as a functionalized 2-hydroxydeoxybenzoin ) into an isoflavone requires the insertion of a C1 unit to form the pyrone ring (C-ring).

Critical Chemical Constraint: The substrate contains a benzoyloxy group (ester) at the C5 position.

-

Risk: Classic isoflavone synthesis methods utilizing basic conditions (e.g., Ethyl formate/Sodium metal) will cause saponification, cleaving the benzoyloxy ester into a phenol.

-

Solution: To preserve the 5-benzoyloxy motif, acidic or neutral cyclization protocols are mandatory.

This guide details two optimized protocols that ensure chemoselectivity:

-

Method A (The Basson Modification): BF

·Et -

Method B (Green Synthesis): DMF-DMA (Neutral/Thermal).

Reagent Selection Matrix

| Reagent System | Condition | Suitability for Target | Mechanism Note |

| BF | Acidic / 60°C | High | The Lewis acid activates the DMF, preventing ester hydrolysis. High yield. |

| DMF-DMA (Dimethylformamide dimethyl acetal) | Neutral / MW or Reflux | High | "Green" reagent. Forms an enaminone intermediate that cyclizes spontaneously. |

| Ethyl Formate / Na | Strongly Basic | Contraindicated | Will hydrolyze the 5-benzoyloxy group. Avoid. |

| Triethyl Orthoformate / Piperidine | Basic | Low | Piperidine may cause partial transesterification or hydrolysis. |

Protocol A: The BF ·Et O / DMF / MsCl Method (Standard)

Best for: High-value substrates requiring strict preservation of esters/protecting groups.

Materials

-

Substrate: 4-Methoxy-5-benzoyloxy-deoxybenzoin (1.0 eq)

-

Solvent/Reagent:

-Dimethylformamide (DMF) (dry, 5.0 eq) -

Catalyst: Boron Trifluoride Etherate (BF

·Et -

Activator: Methanesulfonyl Chloride (MsCl) (1.5 eq)

Step-by-Step Methodology

-

Solubilization: In a flame-dried round-bottom flask under Argon, dissolve 1.0 mmol of the deoxybenzoin substrate in 3 mL of anhydrous DMF.

-

Lewis Acid Addition: Cool the solution to 10°C. Dropwise add BF

·Et -

Activation: Add Methanesulfonyl Chloride (1.5 mmol) slowly. The solution should turn yellow/orange, indicating the formation of the Vilsmeier-type active species.

-

Heating: Heat the reaction mixture to 60–70°C for 90 minutes.

-

Checkpoint: Monitor TLC. The starting material (lower R

) should disappear, replaced by a highly fluorescent spot (Isoflavone) under UV 254/365 nm.

-

-

Quench: Pour the reaction mixture into 20 mL of ice-cold 0.1 M HCl. Stir vigorously for 15 minutes to hydrolyze the intermediate boron complexes.

-

Isolation: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with Brine, dry over Na

SO -

Purification: Recrystallize from MeOH or purify via Flash Chromatography (Hexane:EtOAc).

Protocol B: DMF-DMA Microwave Synthesis ( Rapid/Green )

Best for: Small-scale library synthesis or rapid screening.

Materials

-

Substrate: 4-Methoxy-5-benzoyloxy-deoxybenzoin (1.0 eq)

-

Reagent:

-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq) -

Solvent: None (Neat) or Toluene (if solubility is poor).

Step-by-Step Methodology

-

Setup: Place 0.5 mmol of substrate and 1.5 mmol of DMF-DMA into a microwave-safe crimp vial.

-

Irradiation: Irradiate at 120°C (Power: 150W) for 10–15 minutes.

-

Workup: Cool the vial. The product often precipitates upon cooling.

-

Wash: Add cold diethyl ether. Filter the solid.[6]

-

Validation: If no precipitate forms, evaporate volatiles under vacuum and recrystallize the residue from ethanol.

Mechanistic Visualization

The following diagram illustrates the pathway for Method A (BF

Caption: Mechanistic pathway of BF3-mediated isoflavone synthesis via C1 unit insertion.

Quality Control & Validation

To confirm the successful conversion of the deoxybenzoin to the isoflavone, look for these specific spectral changes:

| Analytical Method | Diagnostic Signal (Starting Material) | Diagnostic Signal (Isoflavone Product) |

| 1H NMR | Methylene (-CH | Disappears. |

| 1H NMR | No signal at ~8.0 ppm | Singlet at 7.9–8.4 ppm (H-2 proton). |

| IR Spectroscopy | Ketone C=O at ~1680 cm | Pyrone C=O shifts to ~1640 cm |

| Mass Spec | [M]+ | [M + 12]+ (Addition of Carbon, loss of 2H).[7] |

References

-

Total Synthesis of Isoflavonoids. Natural Product Reports, 2025. [1][3][8][9][10][11]

-

Synthesis of Isoflavones via Base Catalysed Condensation. ResearchGate, 2025. 8[1][3][8][9][10][11]

-

Process for the Preparation of Chromones and Isoflavones Using Vilsmeier Reagent. Scientific Research Publishing, 2014. 9[1][3][8][9][10][11]

-

Isoflavone Derivatives as Potential Anticancer Agents. NIH PubMed Central, 2023. 12[1][3][8][10][13][11]

-

Reactions of DMF-DMA Reagent with Methylene Groups. ResearchGate, 2023. 10[1][3][8][9][10][11]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. Total synthesis of isoflavonoids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00060A [pubs.rsc.org]

- 5. Isoflavones, their Glycosides and Glycoconjugates. Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. new.zodml.org [new.zodml.org]

Application Note: Solvent Selection & Reaction Engineering for 4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol

This Application Note is designed for researchers and process chemists working with 4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol (hereafter referred to as MBBP ).[1] The guide addresses the specific solubility challenges posed by its high molecular weight (~452.54 g/mol ) and competing functional groups (lipophilic benzyl/benzoyl moieties vs. hydrophilic phenol).[1]

Executive Summary & Molecular Profiling

This compound (MBBP) is a complex, poly-functionalized aromatic scaffold often utilized as a high-value intermediate or analytical standard in proteomic research.[1] Its structure features a unique "push-pull" electronic environment:

-

Lipophilic Domains: Two benzyl groups and a benzoyl ester (OBz) significantly increase

, rendering the molecule hydrophobic.[1] -

Reactive Centers:

Core Challenge: The primary operational risk with MBBP is transesterification or hydrolysis of the C5-benzoate during reactions targeting the C1-phenol.[1] Solvent selection must balance solubility with chemoselectivity.[1]

Solvent Compatibility Matrix

The following matrix categorizes solvents based on MBBP solubility (thermodynamic capability) and chemical inertness (kinetic stability).

| Solvent Class | Specific Solvent | Solubility Rating | Suitability | Critical Notes |

| Chlorinated | Dichloromethane (DCM) | Excellent | High | Ideal for work-up and non-nucleophilic reactions.[1] High volatility aids isolation.[1] |

| Polar Aprotic | DMF / DMSO | Excellent | High | Preferred for O-alkylation. High boiling point requires aqueous work-up (risk of emulsion).[1] |

| Polar Aprotic | Acetone / Acetonitrile | Good | Medium | Good for crystallization.[1] Acetone is not suitable for strong base reactions (aldol self-condensation).[1] |

| Protic | Methanol / Ethanol | Moderate | Low | Risk of Transesterification. Avoid if using alkoxide bases.[1] Good for recrystallization only.[1] |

| Ethers | THF / 1,4-Dioxane | Good | High | Excellent compromise.[1] Solubilizes MBBP well and is inert to most bases.[1] |

| Hydrocarbons | Hexanes / Heptane | Poor | Low | Use as an antisolvent for precipitation/crystallization.[1] |

Detailed Experimental Protocols

Protocol A: Solubility Screening for Reaction Optimization

Objective: Determine the critical solution concentration (CSC) for MBBP to minimize solvent waste and maximize kinetics.[1]

Materials:

Procedure:

-

Gravimetric Preparation: Place 10 mg of MBBP into 5 separate GC vials.

-

Solvent Addition: Add solvent (DCM, THF, MeOH, Toluene, DMF) in 50 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Visual Endpoint: Record the volume (

) required for complete dissolution (clear solution, no turbidity). -

Calculation: Solubility (

) = -

Temperature Stress: For solvents with

, heat to 50°C to assess temperature dependence.

Protocol B: Chemoselective O-Alkylation of the Phenol

Objective: Alkylate the C1-OH without hydrolyzing the C5-Benzoyl ester.[1]

Rationale: Using a protic solvent (MeOH) with strong base (NaOH) will hydrolyze the benzoate.[1] We must use a Polar Aprotic solvent with a weak, non-nucleophilic base.

Reagents:

-

Substrate: MBBP (1.0 eq).[1]

-

Solvent: Anhydrous DMF (Concentration: 0.1 M).[1]

-

Base: Potassium Carbonate (

, 1.5 eq) or Cesium Carbonate ( -

Electrophile: Alkyl Halide (1.2 eq).[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve MBBP in anhydrous DMF under

atmosphere. -

Deprotonation: Add

in one portion. The suspension may turn yellow (phenoxide formation).[1] Stir at 25°C for 15 min. -

Addition: Add the Alkyl Halide dropwise.[1]

-

Reaction: Heat to 60°C. Monitor by TLC (Eluent: 30% EtOAc/Hexanes).

-

Note: Do not exceed 80°C to prevent thermal degradation of the ketone.[1]

-

-

Work-up (Critical):

Decision Logic & Workflow Visualization

The following diagram illustrates the logical pathway for selecting a solvent system based on the intended chemical modification of MBBP.

Figure 1: Decision tree for solvent selection emphasizing chemoselectivity between the phenol and benzoate ester moieties.[1]

Troubleshooting & Stability Guide

Issue: Transesterification (Benzoyl loss)

-

Symptom: Appearance of a lower MW spot on TLC (loss of ~104 Da) or methyl benzoate byproduct.[1]

-

Cause: Use of Methanol/Ethanol with strong bases (NaOMe, NaOH).[1]

-

Solution: Switch to Tert-Butanol (tBuOH) or THF as the solvent.[1] Use bulky bases like t-BuOK or non-nucleophilic bases like NaH.[1]

Issue: Poor Solubility in Extraction

-

Symptom: MBBP oils out during aqueous work-up or precipitates at the interface.[1]

-

Cause: MBBP is highly lipophilic (C30 scaffold).[1]

-

Solution: Avoid Diethyl Ether. Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extractions.[1] If emulsion occurs during DMF removal, add a small amount of 10% LiCl solution to break the emulsion.

Issue: Incomplete Reaction

-

Symptom: Starting material remains despite heating.[1]

-

Cause: Solvent polarity is too low to stabilize the transition state (especially for

reactions).[1] -

Solution: Add a phase transfer catalyst (e.g., Tetrabutylammonium iodide, TBAI ) if using non-polar solvents like Toluene, or switch to a dipolar aprotic solvent (DMSO).

References

-

Shanghai Zhenzhun Biological Technology. (n.d.).[1] this compound Product Sheet. Retrieved from

-

Santa Cruz Biotechnology. (n.d.).[1] this compound - Chemical Properties. Retrieved from

-

ChemicalBook. (2023).[1][2] this compound Structure and Standards. Retrieved from

-

MDPI. (2021). Absorption Coefficients of Phenolic Structures in Different Solvents. Retrieved from

-

ResearchGate. (2023). Reactive phenolic solvents applied to the synthesis of renewable aromatic polyesters. Retrieved from

Sources

Application Notes and Protocols for the Scalable Synthesis of Highly Substituted Benzophenones

A Senior Application Scientist's Guide to the Synthesis of a Representative Precursor: A Substituted 4-Methoxy-5-benzoyloxy-2-hydroxybenzophenone

Disclaimer: The chemical name "4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol" provided in the topic does not correspond to a standard or readily identifiable chemical structure in the existing literature. Therefore, this guide will focus on the scalable synthesis of a complex, multi-substituted benzophenone that incorporates the key functionalities mentioned (methoxy, benzoyloxy, and hydroxyl groups). This will serve as a representative and instructive example for researchers, scientists, and drug development professionals working with similarly complex aromatic ketones.